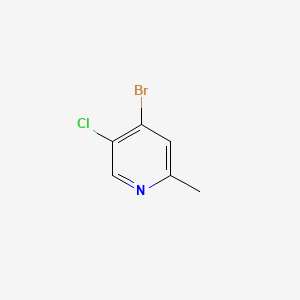

4-溴-5-氯-2-甲基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

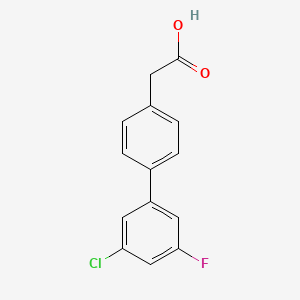

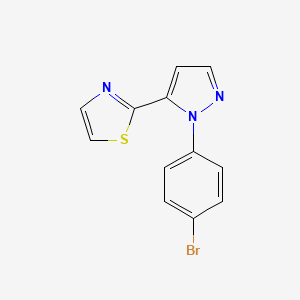

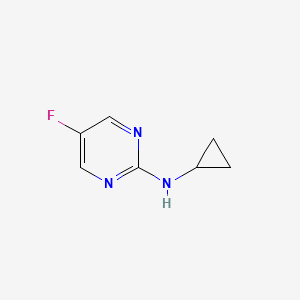

“4-Bromo-5-chloro-2-methylpyridine” is a chemical compound with the CAS Number: 1211529-34-8 . It has a molecular weight of 206.47 and its linear formula is C6H5BrClN . It is typically stored in an inert atmosphere at 2-8°C . The compound is usually in a solid or liquid physical form .

Molecular Structure Analysis

The molecular structure of “4-Bromo-5-chloro-2-methylpyridine” is represented by the linear formula C6H5BrClN .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 206.47 . It is typically stored in an inert atmosphere at 2-8°C . The compound is usually in a solid or liquid physical form .

科学研究应用

合成和结构应用

4-溴-5-氯-2-甲基吡啶在合成化学中是一种多功能化合物。它已被用于合成席夫碱化合物,这些化合物以其广泛的应用而闻名,包括抗菌活性。一项研究详细描述了使用类似于4-溴-5-氯-2-甲基吡啶的衍生物合成席夫碱化合物,表明该化合物在创造具有显著抗菌性能的物质方面具有潜力(Wang et al., 2008)。

此外,该化合物的衍生物已被用于制备铜(II)和氧化钒(IV)配合物,展示了其在配位化学中的潜力以及在催化或材料科学中可能的应用(R. Takjoo et al., 2013)。

在药物化学中

4-溴-5-氯-2-甲基吡啶在药物化学中是一种有价值的构建块。它已经成为各种卤代吡啶异构体的合成的一部分,这对于开发新药物至关重要,因为它们具有结构多样性和功能多样性(Yong-Jin Wu et al., 2022)。此外,该化合物已参与区域选择性反应,表明其在创造对药物开发和设计重要的特定分子构型方面的实用性(A. Doulah et al., 2014)。

先进材料科学

在材料科学领域,4-溴-5-氯-2-甲基吡啶已被用作固相合成的支架,展示了其在创造多样化化合物库方面的潜力,这对于发现具有独特性能的新材料至关重要(P. Pierrat et al., 2005)。

安全和危害

作用机制

Target of Action

It is known that this compound is used as a starting material in the preparation of various other compounds, indicating its potential role in various biochemical reactions .

Mode of Action

It is used in the synthesis of various compounds, suggesting that it may interact with its targets through chemical reactions to form new compounds .

Biochemical Pathways

It is used in the synthesis of biaryls through a one-pot tandem borylation/suzuki-miyaura cross-coupling reaction . This suggests that it may play a role in the biochemical pathways involved in these reactions.

Result of Action

It is used in the synthesis of various compounds, suggesting that its action results in the formation of these compounds .

生化分析

Biochemical Properties

4-Bromo-5-chloro-2-methylpyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between 4-Bromo-5-chloro-2-methylpyridine and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways of other compounds. Additionally, 4-Bromo-5-chloro-2-methylpyridine can bind to proteins such as albumin, influencing its distribution and bioavailability in biological systems .

Cellular Effects

The effects of 4-Bromo-5-chloro-2-methylpyridine on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). By modulating MAPK pathways, 4-Bromo-5-chloro-2-methylpyridine can affect gene expression and cellular metabolism. For instance, it can lead to the upregulation or downregulation of specific genes involved in cell proliferation and apoptosis . Furthermore, 4-Bromo-5-chloro-2-methylpyridine has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 4-Bromo-5-chloro-2-methylpyridine exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, leading to enzyme inhibition. This interaction can result in the accumulation of substrates that are normally metabolized by cytochrome P450, thereby affecting metabolic homeostasis . Additionally, 4-Bromo-5-chloro-2-methylpyridine can act as an agonist or antagonist for specific receptors, influencing downstream signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-5-chloro-2-methylpyridine can change over time. The stability of this compound is influenced by factors such as temperature and pH. Under optimal storage conditions (2-8°C), 4-Bromo-5-chloro-2-methylpyridine remains stable for extended periods . Exposure to higher temperatures or extreme pH conditions can lead to degradation, reducing its efficacy in biochemical assays. Long-term studies have shown that 4-Bromo-5-chloro-2-methylpyridine can have sustained effects on cellular function, particularly in in vitro models .

Dosage Effects in Animal Models

The effects of 4-Bromo-5-chloro-2-methylpyridine vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, 4-Bromo-5-chloro-2-methylpyridine can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in target organs.

Metabolic Pathways

4-Bromo-5-chloro-2-methylpyridine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The metabolic pathways of 4-Bromo-5-chloro-2-methylpyridine are complex and can vary depending on the biological system and experimental conditions .

Transport and Distribution

The transport and distribution of 4-Bromo-5-chloro-2-methylpyridine within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, 4-Bromo-5-chloro-2-methylpyridine can bind to intracellular proteins, affecting its localization and accumulation .

属性

IUPAC Name |

4-bromo-5-chloro-2-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVMDSYZOIIFLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B580935.png)

![8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B580939.png)